Ethyl 3,3-diphenylpropanoate
Overview
Description
Ethyl 3,3-diphenylpropanoate is an organic compound with the molecular formula C17H18O2. It is an ester derived from 3,3-diphenylpropanoic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-diphenylpropanoate can be synthesized through the esterification of 3,3-diphenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-diphenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can hydrolyze back to 3,3-diphenylpropanoic acid and ethanol.
Reduction: It can be reduced to 3,3-diphenylpropanol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 3,3-diphenylpropanoic acid and ethanol.
Reduction: 3,3-diphenylpropanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of ethyl 3,3-diphenylpropanoate depends on its chemical reactivity. As an ester, it can undergo hydrolysis to release 3,3-diphenylpropanoic acid and ethanol. The ester group can also participate in nucleophilic substitution reactions, where the ester bond is broken and replaced with another functional group .
Comparison with Similar Compounds
Ethyl 3,3-diphenylpropanoate can be compared with other esters such as:
Ethyl benzoate: Similar in structure but derived from benzoic acid.
Mthis compound: Similar but with a methyl group instead of an ethyl group.
Ethyl 3-hydroxy-3,3-diphenylpropanoate: Contains a hydroxyl group, making it more reactive in certain conditions .
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other esters .
Biological Activity
Ethyl 3,3-diphenylpropanoate, a fatty acid ester, has garnered attention for its diverse biological activities and potential applications in pharmacology. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound is characterized by the following properties:
- Molecular Formula : C15H18O2
- Molecular Weight : 242.30 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : 300 °C
- Solubility : Miscible with organic solvents; poorly soluble in water
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its role as an intermediate in the synthesis of pyrimidine-based inhibitors targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that concentrations as low as 10 µM could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells .
Enzymatic Interactions
The compound has also been evaluated for its enzymatic interactions. Research indicates that it can act as a substrate for specific hydrolases, leading to hydrolysis and formation of biologically active metabolites. For example, studies involving lipases have shown that this compound can be effectively hydrolyzed to yield enantiomerically pure compounds with potential therapeutic applications .
Study on Anticancer Activity
A notable study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound derivatives. The results indicated that modifications to the ester structure could enhance cytotoxicity against cancer cells while reducing off-target effects. The most effective derivatives showed IC50 values below 5 µM against MCF-7 (breast cancer) cells .
Enzymatic Hydrolysis Study
Another significant study focused on the enzymatic hydrolysis of ethyl esters using various lipases. The study found that Pseudomonas cepacia lipase (PCL) demonstrated superior efficacy in hydrolyzing this compound compared to other enzymes, achieving a conversion rate exceeding 80% within 24 hours . This finding highlights the compound's potential for use in biocatalysis and synthesis of valuable chiral intermediates.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
ethyl 3,3-diphenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-2-19-17(18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRDSROKCWSHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322712 | |
Record name | Ethyl 3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-18-8 | |
Record name | 7476-18-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401896 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3,3-diphenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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